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Compound of Interest

[2-(Piperidin-4-
Compound Name:
ylmethyl)phenyllmethanol

CAS No.: 1783870-08-5

Cat. No.: B1449939

Get Quote

Application Note: [2-(Piperidin-4-
ylmethyl)phenyl]methanol in Drug Discovery
Executive Summary

[2-(Piperidin-4-ylmethyl)phenyllmethanol represents a high-value "linker scaffold”
characterized by an ortho-substitution pattern that imposes specific conformational constraints.
Unlike its para- and meta- isomers, the ortho geometry facilitates the formation of
intramolecular hydrogen bonds and unique binding poses in GPCR and enzyme pockets. This
intermediate is critical for synthesizing bivalent ligands, histamine antagonists, and PARP
inhibitor analogs.

Key Chemical Profile
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Property Specification

Chemical Name [2-(Piperidin-4-ylmethyl)phenyllmethanol
CAS Number 1783870-08-5

Molecular Formula C13H19NO

Molecular Weight 205.30 g/mol

L Primary Alcohol (Oxidation/Leaving Group),
Key Functionalities ) )
Secondary Amine (Basic Center)

pKa (Calc.) ~10.8 (Piperidine NH), ~14.5 (Alcohol OH)

Synthetic Utility & Causality

The value of this intermediate lies in its bifunctional orthogonality. The primary alcohol and the
secondary amine can be functionalized independently, allowing for the rapid generation of
diverse libraries.

The "Ortho-Effect" in Ligand Design

In many bioactive molecules, the ortho-methylene bridge creates a "U-turn" topology. This is
particularly useful in:

o GPCR Antagonists: Mimicking the "benzhydryl" spatial arrangement found in antihistamines
(e.g., Terfenadine analogs) but with improved solubility due to the piperidine ring.

e Macrocyclization: The proximity of the alcohol and amine allows for the synthesis of fused
tricyclic systems (e.g., benzoxepines) via intramolecular cyclization.

Validated Synthesis Protocols

Two primary routes are recommended based on scale and available starting materials.

Method A: The Phthalide-Picoline Route (Scalable /
Industrial)
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Recommended for >100g batches. This route utilizes inexpensive commodity chemicals and

avoids expensive transition metal catalysts.

Step-by-Step Protocol:

Lithiation: Cool a solution of 4-picoline (1.0 eq) in dry THF to -78°C. Add LDA (1.1 eq)
dropwise over 30 mins.

o Causality: Low temperature prevents polymerization of the lithiated species.

Condensation: Add a solution of Phthalide (isobenzofuran-1(3H)-one, 0.9 eq) in THF. Stir for
2h, allowing the temp to rise to 0°C.

o Mechanism:[1][2][3][4][5][6] Nucleophilic attack opens the lactone ring, forming the keto-
alcohol intermediate.

Dehydration & Reduction: Quench with aqueous HCI. Reflux in acetic acid/Zn dust or
perform catalytic hydrogenation (Pd/C, Hz, 3 bar) to reduce the benzylic ketone/olefin to the
methylene linkage.

o Result: Yields 2-(4-pyridylmethyl)benzoic acid.

Chemoselective Reduction: Treat the acid with LiAIH4 (2.5 eq) in THF at 0°C -> Reflux.

o Result: Reduces the carboxylic acid to the primary alcohol without reducing the pyridine
ring (under these conditions). Yields [2-(pyridin-4-ylmethyl)phenyllmethanol.[7]

Heterocycle Hydrogenation: Hydrogenate the pyridine ring using PtO2 (Adams' catalyst) in
MeOH/AcOH (50 psi Hz).

o Validation: Monitor by LC-MS for the disappearance of the aromatic pyridine peak (M+1 =
199) and appearance of the piperidine product (M+1 = 206).

Method B: The Suzuki-Miyaura Route (Discovery |/ High-
Throughput)

Recommended for <5g batches or analog generation.
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Protocol:

e Coupling: React 2-bromobenzyl alcohol (protected as TBDMS ether) with (N-Boc-piperidin-4-
yl)methylboronic acid (or pinacol ester) using Pd(dppf)Clz (5 mol%) and K2COs in
Dioxane/Water (4:1) at 90°C.

» Deprotection: Treat with TFA/DCM (1:1) to remove Boc and TBDMS groups simultaneously.
o Advantage:[2][3][4] Higher functional group tolerance; avoids harsh reducing agents.

Functionalization & Library Generation

The following workflow illustrates how to diverge from the core scaffold to active
pharmaceutical ingredients (APIs).

Visualizing the Workflow

The diagram below maps the transformation pathways from the core intermediate to potential

drug candidates.
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Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the alcohol and
amine handles.

Protocol: Selective Functionalization

e N-Protection (Critical First Step):
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o Dissolve scaffold (1 eq) in DCM. Add Bocz20 (1.1 eq) and TEA (1.5 eq). Stir 2h at RT.[5][6]

o QC Check: NMR should show a singlet at ~1.45 ppm (9H).

 Alcohol Oxidation (to Aldehyde):
o Use MnOz2 (10 eq) in DCM (heterogeneous, mild) or Dess-Martin Periodinane (1.1 eq).

o Note: Avoid Jones oxidation as it may over-oxidize to the carboxylic acid and degrade the
Boc group if acidic.

e Reductive Amination (Library Entry):
o React the resulting aldehyde with diverse amines (R-NHz) using NaBH(OACc)s in DCE.

o Application: This creates the "Head-Linker-Tail" architecture common in MCHr1 and H3
antagonists.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored.

Limit (API Starting

Impurity Type Origin Detection Method .
Material)
Incomplete
Pyridine Analog hydrogenation HPLC (UV 254nm) <0.5%
(Method A)

Hydrogenolysis of the
Over-reduced Alkane GC-MS / H-NMR <0.1%
benzyl alcohol

Impurity in Picoline
Des-methyl Analog ) ) LC-MS <1.0%
starting material

Self-Validating QC Protocol:

e H-NMR Diagnostic: Look for the multiplet at ~4.6 ppm (Benzylic -CH2-OH). If this shifts to a
doublet or disappears, check for oxidation or hydrogenolysis.
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» Piperidine Ring: The protons adjacent to Nitrogen should appear as multiplets at ~2.6 and
3.1 ppm. Sharp aromatic signals indicate incomplete hydrogenation (pyridine contamination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Using [2-(Piperidin-4-ylmethyl)phenyllmethanol as a
pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1449939/docs#using-2-piperidin-4-ylmethyl-phenyl-
methanol-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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